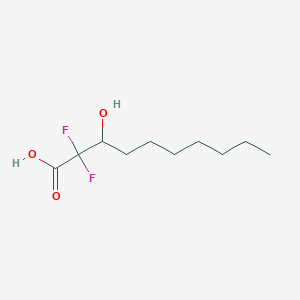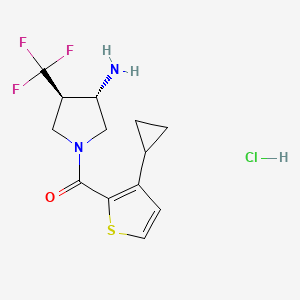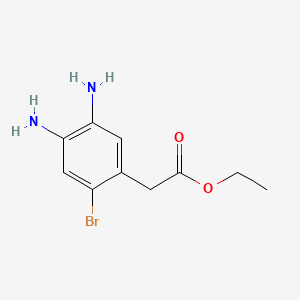
2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine is a fluorinated pyridine derivative. This compound is of interest due to its unique structural features, which include a trifluoromethyl group, a fluoro substituent, and a trimethylsilyl group. These functional groups impart distinct chemical and physical properties to the molecule, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Fluorination: Introduction of the fluoro group can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a catalyst.
Trimethylsilylation: The trimethylsilyl group is added using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of 2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine involves its interaction with molecular targets through its functional groups. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, while the trimethylsilyl group can influence its solubility and stability. These interactions can modulate various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
2-Fluoro-6-(trifluoromethyl)pyridine: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
3-(Trimethylsilyl)pyridine: Lacks the fluoro and trifluoromethyl groups, affecting its overall chemical behavior.
2-Fluoro-3-(trimethylsilyl)pyridine: Lacks the trifluoromethyl group, leading to variations in its applications and reactivity.
Uniqueness
2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine is unique due to the combination of its functional groups, which impart distinct chemical properties. This makes it a versatile compound in various fields, offering advantages such as enhanced reactivity, stability, and potential biological activity.
属性
分子式 |
C9H11F4NSi |
|---|---|
分子量 |
237.27 g/mol |
IUPAC 名称 |
[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]-trimethylsilane |
InChI |
InChI=1S/C9H11F4NSi/c1-15(2,3)6-4-5-7(9(11,12)13)14-8(6)10/h4-5H,1-3H3 |
InChI 键 |
CIRRJGOCHZQXPA-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(N=C(C=C1)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid](/img/structure/B13513374.png)


![2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylicacid](/img/structure/B13513389.png)
![3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13513393.png)




![Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide](/img/structure/B13513415.png)



